窒化タンタル

説明

Tantalum nitride is a chemical compound composed of tantalum and nitrogen. It is known for its high melting point, hardness, and chemical stability. Tantalum nitride is typically found in black crystalline form and is insoluble in water. It has a hexagonal crystal structure and is used in various applications, including electronics and coatings .

科学的研究の応用

Tantalum nitride has a wide range of scientific research applications, including:

Electronics: Tantalum nitride is used as a diffusion barrier and insulating layer in integrated circuits and thin-film resistors.

Photocatalysis: Tantalum nitride is used in photocatalytic water splitting to generate hydrogen and oxygen.

High-temperature applications: Tantalum nitride is used in high-temperature environments due to its thermal stability.

作用機序

Target of Action

Tantalum nitride (TaN) is a chemical compound that primarily targets the semiconductor industry . It is used as a diffusion barrier and insulating layer between copper interconnects in the back end of line of computer chips . TaN is also used in thin film resistors and as a sputtering target for thin film deposition .

Mode of Action

TaN interacts with its targets through its unique physical and chemical properties . It exhibits a range of stoichiometries, from Ta2N to Ta3N5, including TaN . The electrical properties of TaN films can vary from metallic conductor to insulator depending on the relative nitrogen ratio, with nitrogen-rich films being more resistive . The intensity of metallic properties of tantalum nitrides can be effectively adjusted by controlling the nitrogen concentration and pressure .

Biochemical Pathways

TaN meets the fundamental requirements for this process, and its theoretical maximum solar-to-hydrogen (STH) conversion efficiency can reach 15.9% . Severe bulk and interface charge recombination, along with sluggish water oxygen kinetics, seriously limits its sth conversion efficiency for pec water splitting .

Pharmacokinetics

Tan nanoparticles have been developed forphotoacoustic imaging-guided photothermal therapy of cancer in the second near-infrared (NIR-II) window . These nanoparticles are obtained by ultrasonic crushing of massive tantalum nitride and further modification by polyvinylpyrrolidone (PVP) to obtain good dispersion in water .

Result of Action

The result of TaN’s action is largely dependent on its application. In the semiconductor industry, TaN serves as an effective diffusion barrier and insulating layer . In the context of PEC water splitting, TaN can contribute to the conversion of solar energy into green hydrogen fuel . For biomedical applications, TaN nanoparticles can enhance the efficacy of photothermal therapy for cancer .

Action Environment

The action of TaN can be influenced by various environmental factors. For instance, the crystallinity and material quality of TaN improve up to 940 °C due to the elimination of oxygen impurities . Even higher annealing temperatures can cause material decomposition and introduce additional disorder within the TaN lattice, leading to reduced photoelectrochemical performance . In the context of thin film deposition, the relative amount of N2 can cause the deposited film to vary from face-centered cubic (fcc) TaN to hexagonal Ta2N as nitrogen decreases .

生化学分析

Molecular Mechanism

It has been suggested that the coadsorption intensity and amount of OH provided a chance for CO conversion into CO2 on Pd4–SnO2/TaN (001) . This indicates that Tantalum nitride may interact with other molecules at the molecular level, potentially influencing enzyme activity or gene expression.

Temporal Effects in Laboratory Settings

The phase stability, mechanical properties, and metallic properties of Tantalum nitride have been extensively studied by means of first principles calculations . The relationship between nitrogen concentration and physical properties of Tantalum nitride has been systematically investigated . The long-term effects of Tantalum nitride on cellular function in in vitro or in vivo studies have not been reported.

Transport and Distribution

Tantalum nitride films are known to be used as a diffusion barrier and insulating layer , suggesting that they may interact with transporters or binding proteins.

準備方法

Tantalum nitride can be synthesized through several methods, including:

RF-magnetron-reactive sputtering: This involves sputtering tantalum in a nitrogen atmosphere to form tantalum nitride films.

Direct current sputtering: Similar to RF-magnetron-reactive sputtering, but uses direct current.

Self-propagating high-temperature synthesis: This method involves the combustion of tantalum powder in nitrogen.

Low-pressure metalorganic chemical vapor deposition: This technique uses metalorganic precursors to deposit tantalum nitride films at low pressure.

Ion beam assisted deposition: This method combines tantalum evaporation with high-energy nitrogen ions.

Electron beam evaporation: Tantalum is evaporated in the presence of high-energy nitrogen ions to form tantalum nitride.

化学反応の分析

Tantalum nitride undergoes various chemical reactions, including:

Oxidation: Tantalum nitride can be oxidized to form tantalum oxide. This reaction typically occurs at high temperatures.

Reduction: Tantalum nitride can be reduced to tantalum metal using hydrogen or other reducing agents.

Decomposition: Tantalum nitride can decompose into tantalum and nitrogen at high temperatures.

Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and high temperatures for decomposition. The major products formed from these reactions are tantalum oxide, tantalum metal, and nitrogen gas .

類似化合物との比較

Tantalum nitride can be compared with other nitrides such as:

Vanadium nitride: Similar to tantalum nitride, vanadium nitride is used in hard coatings and has high hardness and chemical stability.

Niobium nitride: Niobium nitride is used in superconducting applications and has similar chemical stability and hardness.

Titanium nitride: Titanium nitride is widely used in cutting tools and has excellent hardness and wear resistance.

Tantalum nitride is unique due to its combination of high melting point, hardness, and chemical stability, making it suitable for a wide range of applications.

特性

IUPAC Name |

azanylidynetantalum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N.Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLGASXMSKOWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

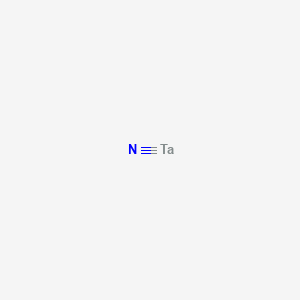

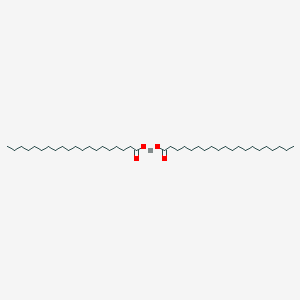

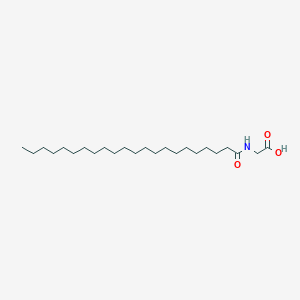

N#[Ta] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NTa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065183 | |

| Record name | Tantalum nitride (TaN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.955 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid; [HSDB] Purple powder; [Sigma-Aldrich MSDS] | |

| Record name | Tantalum nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12033-62-4 | |

| Record name | Tantalum nitride (TaN) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12033-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum nitride (TaN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012033624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum nitride (TaN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum nitride (TaN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tantalum mononitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of tantalum nitride?

A1: Tantalum nitride exists in various stoichiometries. The most common form, stoichiometric TaN, has a molecular formula of TaN and a molecular weight of 194.95 g/mol.

Q2: What are the typical crystal structures of TaN?

A2: TaN can crystallize in several forms, including cubic rocksalt (NaCl-type) [, , ], hexagonal (WC-type) [], and tetragonal structures []. The specific structure obtained depends on deposition conditions.

Q3: What spectroscopic techniques are used to characterize TaN thin films?

A3: Researchers commonly use X-ray diffraction (XRD) [, , , , , , ], X-ray photoelectron spectroscopy (XPS) [, , , , , ], Auger electron spectroscopy (AES) [, ], and Rutherford backscattering spectrometry (RBS) [, ] to investigate the crystal structure, composition, and chemical states within TaN films.

Q4: How does nitrogen flow rate during sputtering affect TaN film properties?

A5: The nitrogen flow rate significantly influences the properties of TaN films deposited by sputtering. Increasing the N2/Ar flow ratio generally leads to a decrease in deposition rate, an increase in film resistivity, and changes in crystal structure and morphology. [, , , , ]

Q5: What are the high-temperature stability characteristics of TaN thin films?

A6: TaN exhibits excellent high-temperature stability, making it suitable for applications like diffusion barriers in microelectronics and buffer/absorber layers in extreme ultraviolet lithography masks. [] Studies have investigated its thermal conductivity and electrical resistivity at temperatures up to 700 K. []

Q6: What are the applications of TaN in microelectronics?

A7: TaN is widely used in microelectronics as a diffusion barrier [, , ], metal gate electrode [, ], and thin-film resistor. [, , , ] Its high conductivity, chemical inertness, and thermal stability make it suitable for these applications.

Q7: How is TaN used to improve the bioactivity of titanium implants?

A8: Tantalum nitride coatings applied to titanium alloys can enhance their bioactivity and osseointegration. [] Studies have shown that TaN coatings promote the adhesion, proliferation, and differentiation of bone marrow stromal cells, leading to improved bone growth around the implant. []

Q8: Can TaN be used as an energy transducer for ignition applications?

A9: Yes, TaN exhibits promising ignition properties when used as a thin-film energy transducer. [] Its electrical properties and negative temperature coefficient enable efficient energy transfer and plasma formation, facilitating rapid ignition. []

Q9: What are the challenges in controlling the stoichiometry and properties of TaN thin films?

A10: Achieving precise control over the stoichiometry and properties of TaN films remains a challenge. Deposition parameters, such as nitrogen flow rate, substrate temperature, and bias voltage, significantly influence the film characteristics. [, , , , ] Further research is needed to optimize deposition processes and achieve desired film properties consistently.

Q10: What are some alternatives to TaN in specific applications?

A11: While TaN offers numerous advantages, researchers continue to explore alternative materials. For instance, titanium nitride (TiN) is also used as a diffusion barrier in microelectronics, and its performance is often compared to that of TaN. [, ] The choice between TaN and TiN depends on the specific application requirements, cost considerations, and environmental impact.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1h-Benzo[b]fluorene](/img/structure/B78144.png)